1-(2-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group, a nitrophenyl group, and a pyridinyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine core: The piperazine core can be synthesized by reacting protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the piperazine core with 2-methoxyphenyl bromide in the presence of a suitable base to form the desired methoxyphenyl-substituted piperazine.
Formation of the nitrophenyl group: The nitrophenyl group can be introduced by nitration of the corresponding phenyl-substituted piperazine using a nitrating agent such as nitric acid.
Synthesis of the pyridinyl-oxadiazole moiety: This involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile in the presence of a dehydrating agent to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine nitrogen atoms can undergo substitution reactions with alkylating agents to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Alkyl halides or sulfonates can be used as alkylating agents in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share structural similarities with the pyridinyl-oxadiazole moiety and have been studied for their pharmacological properties.
Imidazoles: Another class of nitrogen heterocycles with comparable chemical and biological properties.
Uniqueness
1-(2-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine is unique due to its combination of a methoxyphenyl group, a nitrophenyl group, and a pyridinyl-oxadiazole moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-5-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-33-22-7-3-2-6-20(22)29-13-11-28(12-14-29)19-9-8-17(15-21(19)30(31)32)23-26-24(34-27-23)18-5-4-10-25-16-18/h2-10,15-16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPBFTGFWJBCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=C3)C4=NOC(=N4)C5=CN=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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